Ozenoxacin-d3 vs. Unlabeled Ozenoxacin: Quantifiable Mass Differentiation and Isotopic Purity Metrics
Ozenoxacin-d3 provides a +3.01 Da mass shift (free base molecular weight: 366.4 g/mol) compared to unlabeled Ozenoxacin (363.4 g/mol) [1]. This mass differential corresponds to the replacement of three hydrogen atoms with deuterium atoms at the 6-methylamino position of the pyridinyl ring. Commercial Ozenoxacin-d3 hydrochloride is supplied at ≥99.0% purity with deuterium incorporation exceeding 99% as verified by LC-MS and 1H-NMR analysis . In contrast, unlabeled Ozenoxacin cannot serve as an internal standard due to complete spectral overlap with the analyte in MS detection, precluding independent quantification [2].
| Evidence Dimension | Mass difference for MS detection / Internal standard suitability |
|---|---|
| Target Compound Data | +3.01 Da mass shift (MW: 366.4 g/mol); ≥99.0% chemical purity; ≥99% deuterium incorporation |
| Comparator Or Baseline | Unlabeled Ozenoxacin: MW 363.4 g/mol; same m/z as analyte; cannot be used as internal standard |
| Quantified Difference | Mass difference: +3.01 Da; usable as SIL-IS vs. completely unusable for MS-based quantitation |
| Conditions | LC-MS and 1H-NMR characterization per vendor certificate of analysis |
Why This Matters
The +3 Da mass shift is the minimal requirement for MS differentiation; procurement of Ozenoxacin-d3 with verified ≥99% purity and ≥99% isotopic enrichment ensures compliance with regulatory method validation standards for bioanalytical assays.
- [1] Veeprho. Ozenoxacin D3 (DVE001869) Product Technical Data. Molecular weight: 366.4 g/mol. View Source
- [2] Restek. Choosing an Internal Standard. Technical Note. 2015. View Source
